Ro 32-0432 hydrochloride

Description

BenchChem offers high-quality Ro 32-0432 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ro 32-0432 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

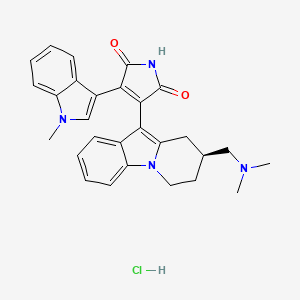

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPRASOZRZDELU-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Ro 32-0432 Hydrochloride

Selective Protein Kinase C (PKC) Inhibitor for Immunomodulation and Cardiovascular Research

Executive Summary

Ro 32-0432 hydrochloride (Bisindolylmaleimide XI hydrochloride) is a potent, cell-permeable, and orally active inhibitor of Protein Kinase C (PKC). Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 exhibits high selectivity for conventional PKC (cPKC) isoforms (

Its primary utility lies in dissecting PKC-dependent signaling pathways in T-cell activation (specifically Interleukin-2 regulation) and cardiac contractility (PKC

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione hydrochloride |

| Common Name | Ro 32-0432 HCl; Bisindolylmaleimide XI HCl |

| CAS Number | 145333-02-4 (Free base: 151342-35-7) |

| Molecular Formula | |

| Molecular Weight | 489.01 g/mol |

| Solubility | Soluble in DMSO (up to 10 mM) and Methanol; Poorly soluble in water.[1][2] |

| Appearance | Red to orange solid |

| Storage | -20°C (desiccated); protect from light. |

Mechanism of Action & Selectivity

Ro 32-0432 functions as an ATP-competitive inhibitor . It binds to the catalytic domain of the kinase, preventing the phosphorylation of downstream substrates. Its structural rigidity, conferred by the bisindolylmaleimide scaffold, allows it to discriminate between the highly homologous ATP-binding pockets of different PKC isoforms.

Isoform Selectivity Profile

The compound displays a 10-fold selectivity for PKC

| Isoform Class | Isoform | IC | Selectivity Ratio (vs PKC |

| Conventional (cPKC) | PKC | 9.3 nM | 1.0x (Reference) |

| PKC | 28.0 nM | ~3.0x | |

| PKC | 31.0 nM | ~3.3x | |

| PKC | 37.0 nM | ~4.0x | |

| Novel (nPKC) | PKC | 108.0 nM | ~11.6x |

| Other Kinases | PKA | > 1000 nM | > 100x |

| GRK5 | ~29 | Low affinity |

Signaling Pathway Inhibition

The following diagram illustrates the specific intervention point of Ro 32-0432 within the T-cell activation pathway.

Figure 1: Mechanism of Ro 32-0432 in blocking T-cell Receptor (TCR) downstream signaling. By competitively inhibiting cPKC isoforms, it prevents the nuclear translocation of NF-

Biological Applications

T-Cell Mediated Autoimmunity

Ro 32-0432 is highly effective in suppressing T-cell proliferation driven by phorbol esters (PMA) and antigen-specific stimulation.

-

Mechanism: Inhibition of IL-2 secretion and IL-2 receptor (CD25) expression.

-

Key Finding: It inhibits the secondary (systemic) phase of inflammation in adjuvant-induced arthritis models, demonstrating oral bioavailability and efficacy in chronic inflammation.

Cardiovascular Research (Heart Failure)

In heart failure models, PKC

-

Mechanism: Ro 32-0432 inhibition of PKC

reduces phosphorylation of protein phosphatase-1 (PP1) inhibitors, restoring SERCA2a function. -

Outcome: Acute administration enhances cardiac contractility in failing hearts without increasing heart rate (negative chronotropy is not observed).

Experimental Protocols

Reconstitution & Storage

-

Stock Solution (10 mM): Dissolve 4.89 mg of Ro 32-0432 HCl in 1 mL of anhydrous DMSO. Vortex gently.

-

Storage: Aliquot into single-use vials (e.g., 50

L) and store at -20°C. Avoid repeated freeze-thaw cycles. -

Stability: Stable for >6 months at -20°C in DMSO.

In Vitro Protocol (Cell Culture)

Objective: Inhibition of PKC-dependent cytokine release in Jurkat T-cells or PBMCs.

-

Culture: Maintain cells in RPMI-1640 + 10% FBS.

-

Pre-treatment:

-

Dilute stock to 10x working concentration in culture media.

-

Add to cells 30–60 minutes prior to stimulation.

-

Effective Range: 10 nM – 100 nM (for selective cPKC inhibition); >1

M may lose selectivity.

-

-

Stimulation: Add PMA (10 ng/mL) + Ionomycin (1

M) or anti-CD3/CD28 antibodies. -

Incubation: 6–24 hours depending on readout (e.g., ELISA for IL-2).

-

Analysis: Measure supernatant cytokine levels or cell lysate phosphorylation (e.g., p-MARCKS).

In Vivo Protocol (Rodent Models)

Objective: Evaluation of anti-inflammatory efficacy in Rat Adjuvant Arthritis.

-

Dose: 30 – 50 mg/kg/day.

-

Route: Oral gavage (p.o.).

-

Vehicle Formulation:

-

Option A (Oral): Suspension in 0.5% Carboxymethylcellulose (CMC) or saline with 5% Cremophor EL.

-

Option B (IV/Microinjection): 7:2:1 ratio of Saline : Cremophor : DMSO.[3]

-

-

Dosing Schedule: Administer twice daily (b.i.d.) starting from the onset of secondary inflammation (Day 10 post-adjuvant).

-

Readout: Paw volume measurement (plethysmography) vs. Vehicle control.

Experimental Workflow Diagram

Figure 2: Standardized workflow for evaluating Ro 32-0432 efficacy in biological systems.

Safety & Handling

-

Hazard Identification: Ro 32-0432 is a potent kinase inhibitor.[4] It should be treated as potentially toxic if ingested, inhaled, or absorbed through the skin.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood or biosafety cabinet to prevent inhalation.

-

Disposal: Dispose of as hazardous chemical waste in accordance with institutional EHS guidelines.

References

-

Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294, 335-337.

-

Birchall, A. M., et al. (1994). "Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation."[1][2] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.

-

Braz, J. C., et al. (2004). "PKC-alpha regulates cardiac contractility and propensity toward heart failure." Nature Medicine, 10, 248–254.

-

Hambleton, M., et al. (2006). "Pharmacological- and Gene Therapy-Based Inhibition of Protein Kinase C

/ -

Heaversedge, S. J., et al. (2026).[5] "Chemo-omic pipeline enables discovery of prion synaptotoxic pathways and inhibitory drugs." bioRxiv.

Sources

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. medkoo.com [medkoo.com]

- 3. Functionally Selective Signaling for Morphine and Fentanyl Antinociception and Tolerance Mediated by the Rat Periaqueductal Gray | PLOS One [journals.plos.org]

- 4. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Discovery and Synthesis of Ro 32-0432 Hydrochloride

Executive Summary: Ro 32-0432 hydrochloride is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC), belonging to the bisindolylmaleimide class of compounds. Developed by Roche Products Ltd., it has become an invaluable tool in dissecting the complex roles of PKC isoforms in cellular signaling pathways.[1] This guide provides a comprehensive overview of the discovery, mechanism of action, synthetic pathway, and diverse research applications of Ro 32-0432, tailored for researchers and drug development professionals. Its high affinity for conventional PKC isoforms, coupled with its oral bioavailability, has enabled significant advancements in our understanding of T-cell activation, inflammatory responses, and its potential roles in oncology and neuroscience.[2]

The Strategic Pursuit of PKC Inhibition

Protein Kinase C: A Cornerstone of Signal Transduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the transduction of a vast array of extracellular signals. Upon activation by second messengers like diacylglycerol (DAG) and intracellular calcium, PKC isoforms phosphorylate a multitude of protein substrates, thereby regulating fundamental cellular processes including proliferation, differentiation, apoptosis, and immune responses. The existence of multiple PKC isoforms with distinct tissue distributions and substrate specificities suggested that isoform-selective inhibitors could offer targeted therapeutic interventions while minimizing off-target effects.

Discovery of Ro 32-0432: A Leap in Selectivity

The development of Ro 32-0432 was a direct result of efforts to create more selective PKC inhibitors than the broad-spectrum kinase inhibitor staurosporine.[1] As a member of the bisindolylmaleimide family, its structure was rationally designed to competitively target the ATP-binding site of PKC.[3] Early characterization revealed that Ro 32-0432 is not only potent but also displays a significant degree of selectivity for conventional PKC isoforms (cPKCs: α, βΙ, βΙΙ, γ) over novel and atypical isoforms, making it a superior pharmacological tool for studying cPKC-dependent pathways.[2][4]

Molecular Profile and Mechanism of Action

ATP-Competitive Inhibition

Ro 32-0432 functions as a reversible, ATP-competitive inhibitor. Its bisindolylmaleimide scaffold mimics the purine ring of ATP, allowing it to dock into the catalytic cleft of the PKC kinase domain. This binding event physically occludes the binding of ATP, thereby preventing the phosphotransfer reaction to substrate proteins. This direct and competitive mechanism of action provides a robust and predictable mode of inhibition.

Isozyme Selectivity Profile

A key attribute of Ro 32-0432 is its selectivity profile across the PKC family. It exhibits the highest affinity for PKCα, making it particularly useful for investigating the specific roles of this isoform. The inhibitory concentrations (IC50) highlight its preference for the conventional, calcium-dependent isoforms.

Table 1: Inhibitory Potency of Ro 32-0432 against PKC Isoforms

| PKC Isoform | IC50 Value (nM) | Selectivity Notes |

|---|---|---|

| PKCα | 9 | Highest potency; often the primary target of interest. |

| PKCβI | 28 | Strong inhibition of this conventional isoform. |

| PKCβII | 31 | Similar potency to PKCβI. |

| PKCγ | 37 | Effective inhibition of the gamma isoform. |

| PKCε | 108 | Displays significantly lower potency against this novel isoform. |

Data compiled from multiple sources.[2][3][5][6][7]

This selectivity is crucial, as it allows researchers to attribute observed biological effects to the inhibition of conventional PKCs with a higher degree of confidence than is possible with less selective inhibitors.

Synthesis of Ro 32-0432 Hydrochloride

Retrosynthetic Strategy

The synthesis of bisindolylmaleimide compounds like Ro 32-0432 generally involves the construction of the central maleimide ring and its subsequent functionalization with the two distinct indole moieties. The core challenge lies in the controlled, sequential addition of the two different indole nucleophiles to a suitable maleimide precursor. The presented pathway is a representative approach based on established synthetic methodologies for this class of molecules.[2][8]

Representative Multi-Step Synthesis

The synthesis can be logically divided into three main stages:

-

Formation of the first C-C bond: Coupling of 1-methylindole with a maleimide precursor.

-

Formation of the second C-C bond: Introduction of the second, more complex indole derivative.

-

Final modification and salt formation: Conversion to the hydrochloride salt to improve solubility and handling.

The causality behind this stepwise approach is control. Attempting to couple both indole groups simultaneously to a symmetrical precursor like maleic anhydride would result in a statistical mixture of products, including the desired asymmetric product and two different symmetric byproducts, leading to significant yield loss and purification challenges. A sequential approach ensures the correct placement of each distinct indole group.

Detailed Experimental Protocol: Core Maleimide Formation

This protocol details a key step: the coupling of the two indole fragments.

Objective: To synthesize the core bisindolylmaleimide structure via sequential nucleophilic addition/condensation.

Materials:

-

3-Bromo-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (Intermediate A)

-

8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indole (Intermediate B)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Vessel Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is charged with Intermediate A (1.0 eq) and the palladium catalyst (0.05 eq).

-

Solvent Addition: Anhydrous, degassed dioxane is added via cannula to dissolve the reactants. The mixture is stirred under a positive pressure of nitrogen.

-

Reactant Addition: Intermediate B (1.1 eq), dissolved in a minimal amount of anhydrous dioxane, is added dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approx. 101 °C for dioxane) and maintained at this temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS. The rationale for using a palladium catalyst is to facilitate a cross-coupling reaction (such as a Stille or Suzuki coupling, depending on the exact nature of the intermediates) which is highly efficient for forming C-C bonds between aromatic systems.

-

Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude residue is redissolved in dichloromethane (DCM) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of methanol in DCM to afford the pure Ro 32-0432 free base.

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and treated with a stoichiometric amount of HCl in ether to precipitate the hydrochloride salt, which is then collected by filtration and dried under vacuum.

Workflow Visualization: Synthetic Pathway

Caption: Proposed synthetic pathway for Ro 32-0432 hydrochloride.

Biological Activity and Research Applications

Ro 32-0432 has been instrumental in elucidating the role of PKC in a multitude of biological contexts.

-

Immunomodulation: It is a potent inhibitor of T-cell activation. It blocks the secretion of interleukin-2 (IL-2) and the expression of IL-2 receptors, which are critical steps in mounting an immune response.[5][7][8] Its oral activity has been demonstrated in animal models of chronic inflammation, such as adjuvant-induced arthritis, highlighting its potential as a therapeutic lead.[8]

-

Oncology: Recent studies suggest Ro 32-0432 may inhibit cancer metastasis by blocking cell adhesion and migration.[9] It has also been shown to interfere with the Wnt/β-catenin signaling pathway in breast cancer cells, a pathway crucial for cancer cell proliferation and survival.[9]

-

Cardiovascular Research: The inhibitor has been used to study PKC's role in conditions like experimental autoimmune myocarditis, where it was found to reduce cardiac fibrosis and the release of pro-inflammatory cytokines.[1]

-

Neuroscience: Ro 32-0432 has been used to demonstrate that PKC activation is involved in the protein synthesis required for long-term memory formation.[10][11] It also helps in studying the pathological mechanisms of neurodegenerative diseases, such as prion-induced synaptotoxicity.[12]

PKC Signaling Pathway and Point of Inhibition

The PKC Signaling Cascade

The activation of conventional PKC isoforms is typically initiated by signals that activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and both Ca2+ and DAG bind to the regulatory domain of PKC, causing it to translocate to the cell membrane and adopt an active conformation. Once active, it phosphorylates target proteins, propagating the signal downstream.

Visualization of Inhibition

Caption: Inhibition of the PKC signaling pathway by Ro 32-0432.

Conclusion

Ro 32-0432 hydrochloride remains a cornerstone tool for cellular and systems biology. Its discovery marked a significant step forward in the development of selective kinase inhibitors. The ability to potently and selectively inhibit conventional PKC isoforms has allowed for the precise dissection of their roles in health and disease. While its direct clinical applications have been superseded by newer agents, its value in preclinical research is undisputed. Future work may focus on using Ro 32-0432 as a chemical scaffold for the development of even more isoform-specific inhibitors or as a probe in advanced chemo-proteomic studies to identify novel PKC substrates and interaction partners.

References

-

Nelson, T. J., et al. (2005). Protein synthesis required for long-term memory is induced by PKC activation on days before associative learning. Proceedings of the National Academy of Sciences, 102(45), 16411-16416. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). Protein synthesis required for long-term memory is induced by PKC activation on days before associative learning. PubMed Central. Retrieved from [Link]

-

Wilkinson, S. E., et al. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal, 294(2), 335-337. Retrieved from [Link]

-

Saitoh, M., et al. (2000). Functional Roles of the Rho/Rho Kinase Pathway and Protein Kinase C in the Regulation of Cerebrovascular Constriction Mediated by Hemoglobin. Circulation Research, 87(5), 390-395. Retrieved from [Link]

-

Yanagihara, N., et al. (2001). Leptin Stimulates Catecholamine Synthesis in a PKC-Dependent Manner in Cultured Porcine Adrenal Medullary Chromaffin Cells. Endocrinology, 142(7), 2947-2954. Retrieved from [Link]

-

Rosse, C., et al. (2010). Protein kinase C pharmacology: refining the toolbox. Biochemical Journal, 432(2), 191-204. Retrieved from [Link]

-

Chen, F., et al. (2014). Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms. PLOS ONE, 9(2), e88405. Retrieved from [Link]

-

Birchall, A. M., et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation. Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929. Retrieved from [Link]

-

Smith, S. E., et al. (2024). Chemo-omic pipeline enables discovery of prion synaptotoxic pathways and inhibitory drugs. bioRxiv. Retrieved from [Link]

-

Frontiers. (2022). Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex. Frontiers in Cardiovascular Medicine. Retrieved from [Link]

-

Robey, R. W., et al. (2007). Inhibition of ABCG2-mediated transport by protein kinase inhibitors with a bisindolylmaleimide or indolocarbazole structure. Molecular Cancer Therapeutics, 6(6), 1877-1885. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ro-32-0432. Retrieved from [Link]

-

ScienceDirect. (2000). (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2′-isobutyl-2′-(methanesulfonyl)-4-methylvalerohydrazide (Ro 32-7315), a Selective and Orally Active Inhibitor of Tumor Necrosis Factor-α Convertase. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

eScholarship.org. (2017). Alcohol Dependence Disrupts Amygdalar L-Type Voltage-Gated Calcium Channel Mechanisms. University of California. Retrieved from [Link]

-

GSRS. (n.d.). RO-32-0432. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. grokipedia.com [grokipedia.com]

- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]

- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ro-32-0432 [sigmaaldrich.com]

- 8. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity [mdpi.com]

- 9. ahajournals.org [ahajournals.org]

- 10. pnas.org [pnas.org]

- 11. Protein synthesis required for long-term memory is induced by PKC activation on days before associative learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Ro 32-0432 Hydrochloride: An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ro 32-0432 hydrochloride, a potent and selective ATP-competitive inhibitor of Protein Kinase C (PKC). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their studies, from understanding its fundamental mechanism of action to applying it in robust experimental settings.

Introduction: Understanding Ro 32-0432 Hydrochloride

Ro 32-0432 hydrochloride is a cell-permeable and orally active small molecule belonging to the bisindolylmaleimide class of compounds. It has garnered significant attention in the scientific community for its selective inhibition of conventional Protein Kinase C (PKC) isoforms. This selectivity, coupled with its in vivo activity, makes it a valuable tool for dissecting PKC-mediated signaling pathways and exploring their roles in various physiological and pathological processes, including T-cell activation and chronic inflammatory responses[1][2].

Chemical and Physical Properties:

| Property | Value | Source |

| Chemical Name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione hydrochloride | |

| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl | |

| Molecular Weight | 489.01 | |

| Solubility | Soluble in DMSO to 10 mM with gentle warming | |

| Storage | Store at -20°C |

Mechanism of Action: ATP-Competitive Inhibition of PKC

The primary mechanism by which Ro 32-0432 exerts its inhibitory effect is through direct competition with adenosine triphosphate (ATP) for binding to the catalytic domain of PKC[3][4]. This mode of action is characteristic of many kinase inhibitors and is crucial for understanding its application in experimental design.

The catalytic domain of all kinases, including PKC, contains a highly conserved ATP-binding pocket. Ro 32-0432, with its bisindolylmaleimide scaffold, possesses a structure that mimics the adenine ring of ATP, allowing it to fit into this pocket. By occupying the ATP-binding site, Ro 32-0432 prevents the binding of ATP, thereby blocking the transfer of the γ-phosphate from ATP to the serine/threonine residues of PKC's substrate proteins. This effectively halts the downstream signaling cascade initiated by PKC activation.

ATP-Competitive Inhibition of PKC by Ro 32-0432.

Molecular Targets and Signaling Pathway Involvement

Ro 32-0432 exhibits a notable selectivity profile, primarily targeting the conventional (cPKC) and, to a lesser extent, the novel (nPKC) isoforms of Protein Kinase C.

Selectivity Profile of Ro 32-0432

Ro 32-0432 demonstrates a higher affinity for the conventional PKC isoforms (α, βI, βII, γ) compared to the novel PKC isoform ε. This selectivity is a key advantage for researchers aiming to dissect the roles of specific PKC subfamilies.

Quantitative Inhibition Data (IC₅₀ Values):

| PKC Isoform | IC₅₀ (nM) | Source |

| PKCα | 9 | , |

| PKCβI | 28 | , |

| PKCβII | 31 | |

| PKCγ | 37 | |

| PKCε | 108 | , |

A comprehensive kinase inhibitor selectivity screen revealed that at a concentration of 500 nM, Ro 32-0432 inhibited all conventional and novel PKC isoenzymes by over 87% and atypical PKC isoenzymes by 64-69%. Importantly, it was found to be one of the most selective PKC inhibitors, substantially inhibiting only 13 other kinases out of a panel of 300[5]. This high degree of selectivity underscores its utility as a specific pharmacological probe for PKC function.

Involvement in the PKC Signaling Pathway

The PKC signaling pathway is a central regulator of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is typically initiated by the generation of diacylglycerol (DAG) and, for cPKCs, an increase in intracellular calcium (Ca²⁺).

The PKC Signaling Pathway and the inhibitory action of Ro 32-0432.

By inhibiting PKC, Ro 32-0432 can effectively block the downstream consequences of this pathway, such as the activation of transcription factors (e.g., NF-κB and AP-1) that are critical for the expression of pro-inflammatory cytokines and cell cycle progression. This is particularly relevant in the context of T-cell activation, where PKC plays a pivotal role in transducing signals from the T-cell receptor (TCR)[1].

Experimental Protocols for Characterizing Ro 32-0432 Hydrochloride Activity

To ensure the generation of reliable and reproducible data, it is imperative to employ well-validated experimental protocols. The following sections provide detailed methodologies for assessing the inhibitory activity of Ro 32-0432 in both in vitro and cell-based assays.

In Vitro PKC Kinase Assay

This protocol is designed to quantify the direct inhibitory effect of Ro 32-0432 on the enzymatic activity of purified PKC isoforms. The assay measures the transfer of ³²P from [γ-³²P]ATP to a specific peptide substrate.

Rationale for Experimental Design:

-

Buffer Composition: The kinase buffer is optimized to maintain the stability and activity of the PKC enzyme. It typically includes a buffering agent (e.g., HEPES) to maintain a physiological pH, MgCl₂ as a cofactor for ATP, and a source of lipids (phosphatidylserine and diacylglycerol) and calcium for the activation of conventional PKC isoforms.

-

Substrate Selection: A specific and high-affinity peptide substrate for PKC is used to ensure that the measured phosphorylation is primarily due to PKC activity.

-

ATP Concentration: The concentration of ATP is a critical parameter. For determining IC₅₀ values of ATP-competitive inhibitors, it is often recommended to use an ATP concentration close to the Kₘ value for the specific kinase to obtain a more accurate measure of inhibitor potency[6].

-

Quenching the Reaction: The reaction is stopped by the addition of a solution containing EDTA, which chelates Mg²⁺ and thus inhibits further kinase activity.

Step-by-Step Protocol:

-

Prepare the Kinase Reaction Buffer (2X):

-

40 mM HEPES, pH 7.4

-

20 mM MgCl₂

-

2 mM CaCl₂

-

0.2 mg/mL Phosphatidylserine

-

0.04 mg/mL Diacylglycerol

-

2 mM DTT

-

Note: Sonicate the lipid components to ensure proper dispersion.

-

-

Prepare Reagents:

-

PKC Enzyme: Dilute purified PKC isoenzyme (e.g., PKCα) to the desired working concentration in 1X Kinase Reaction Buffer. The optimal concentration should be determined empirically but is typically in the range of 5-20 ng per reaction.

-

Peptide Substrate: Prepare a stock solution of a PKC-specific peptide substrate (e.g., Ac-MBP (4-14) or a fluorescently labeled peptide) in deionized water. The final concentration in the assay is typically 10-50 µM.

-

[γ-³²P]ATP: Prepare a working solution of [γ-³²P]ATP (specific activity ~3000 Ci/mmol) and unlabeled ATP in 1X Kinase Reaction Buffer. The final ATP concentration should be approximately the Kₘ value for the PKC isoform being tested (typically 10-100 µM).

-

Ro 32-0432 Hydrochloride: Prepare a serial dilution of Ro 32-0432 in DMSO, and then further dilute in 1X Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

-

-

Perform the Kinase Reaction:

-

In a microcentrifuge tube or 96-well plate, combine:

-

10 µL of 2X Kinase Reaction Buffer

-

5 µL of diluted Ro 32-0432 or vehicle (for control)

-

5 µL of diluted PKC enzyme

-

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding 5 µL of the [γ-³²P]ATP/substrate mixture.

-

Incubate for 10-20 minutes at 30°C. The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction and Quantify Phosphorylation:

-

Terminate the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and let it air dry.

-

Quantify the incorporated ³²P using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Ro 32-0432 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell-Based Assay: Inhibition of T-Cell Proliferation

This protocol assesses the functional consequence of PKC inhibition by Ro 32-0432 in a cellular context by measuring its effect on the proliferation of primary human T-cells.

Rationale for Experimental Design:

-

T-Cell Activation: T-cells are stimulated with a combination of a phorbol ester (e.g., PMA or PDBu), which directly activates PKC, and a mitogen (e.g., phytohemagglutinin, PHA) or an anti-CD3 antibody to mimic TCR signaling.

-

Proliferation Measurement: T-cell proliferation is commonly measured by the incorporation of a labeled nucleoside, such as [³H]-thymidine or BrdU, into the newly synthesized DNA of dividing cells. Alternatively, cell proliferation can be assessed using fluorescent dyes like CFSE.

-

Controls: It is crucial to include appropriate controls, such as unstimulated cells, stimulated cells with vehicle (DMSO), and a positive control inhibitor.

Step-by-Step Protocol:

-

Isolate and Culture Human Peripheral Blood Mononuclear Cells (PBMCs):

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells extensively with PBS and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.

-

-

Set up the Proliferation Assay:

-

Plate the PBMCs in a 96-well flat-bottom plate at a density of 1-2 x 10⁵ cells per well.

-

Add serial dilutions of Ro 32-0432 hydrochloride (or vehicle control) to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells by adding a combination of Phorbol 12-myristate 13-acetate (PMA) (final concentration 10-50 ng/mL) and Phytohemagglutinin (PHA) (final concentration 1-5 µg/mL).

-

-

Incubate and Measure Proliferation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

For [³H]-thymidine incorporation:

-

Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

For BrdU incorporation:

-

Add BrdU to each well and incubate for 2-18 hours.

-

Measure BrdU incorporation using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

-

Data Analysis:

-

Determine the counts per minute (CPM) or absorbance values for each condition.

-

Calculate the percentage of inhibition of proliferation for each concentration of Ro 32-0432 relative to the stimulated vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Conclusion

Ro 32-0432 hydrochloride is a powerful and selective tool for investigating the multifaceted roles of Protein Kinase C in cellular signaling. Its ATP-competitive mechanism of action and well-characterized selectivity profile make it an invaluable reagent for researchers in academia and industry. By employing the robust and validated protocols outlined in this guide, scientists can confidently and accurately probe the intricate functions of PKC in health and disease, paving the way for new therapeutic discoveries.

References

-

Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]

-

Birchall, A. M., Bishop, J., Bradshaw, D., Cline, A., Coffey, J., Elliott, L. H., Gibson, V. M., Greenham, A., Hallam, T. J., Harris, W., & et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation. The Journal of pharmacology and experimental therapeutics, 268(2), 922–929. [Link]

-

Wilkinson, S. E., Parker, P. J., & Nixon, J. S. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. The Biochemical journal, 294 ( Pt 2), 335–337. [Link]

-

Newton, A. C. (2018). Protein Kinase C: Poised to Signal. American journal of physiology. Endocrinology and metabolism, 314(5), E494–E501. [Link]

-

An, C., & Chen, J. (2010). ATP competitive protein kinase C inhibitors demonstrate distinct state-dependent inhibition. PloS one, 5(10), e13303. [Link]

-

Kett, J. C., & Schindelin, H. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8710. [Link]

Sources

- 1. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ro 32-0432 Hydrochloride

Selective Protein Kinase C (PKC) Inhibition in Immunological and Cardiovascular Research

Executive Summary

Ro 32-0432 hydrochloride is a potent, cell-permeable, and orally active bisindolylmaleimide derivative designed for the selective inhibition of Protein Kinase C (PKC) isoforms.[1] Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 exhibits a distinct selectivity profile, favoring Ca²⁺-dependent conventional isoforms (PKCα and PKCβI) over Ca²⁺-independent novel isoforms (PKCε).

This guide provides a rigorous technical framework for utilizing Ro 32-0432 in preclinical research, specifically targeting T-cell activation pathways and autoimmune-mediated inflammation. It synthesizes physicochemical data, validated experimental protocols, and mechanistic insights to ensure reproducible data generation.

Chemical & Physical Identity

Critical Note on CAS Numbers: The CAS number 145333-02-4 is frequently associated with both the free base and the hydrochloride salt in commercial catalogs (e.g., Sigma-Aldrich, Hello Bio). However, specific chemical registries may assign 1781828-85-0 specifically to the hydrochloride salt. Researchers must verify the salt form on the Certificate of Analysis (CoA) to calculate molarity accurately.

| Property | Specification |

| Compound Name | Ro 32-0432 Hydrochloride |

| Chemical Class | Bisindolylmaleimide |

| CAS Number | 145333-02-4 (Common); 1781828-85-0 (Specific HCl salt) |

| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl |

| Molecular Weight | 489.01 g/mol (HCl salt); 452.55 g/mol (Free base) |

| Appearance | Red to orange solid |

| Solubility | DMSO (soluble to ~10-20 mM); Water (poor/limited) |

| Storage | Desiccate at -20°C; Protect from light |

Mechanism of Action & Selectivity Profile

Ro 32-0432 functions as an ATP-competitive inhibitor .[2] It occupies the ATP-binding pocket of the PKC catalytic domain, preventing the phosphotransferase activity required for signal transduction.

Isoform Selectivity

The compound's utility lies in its differential affinity. It effectively "spares" atypical PKC isoforms at concentrations that fully suppress conventional isoforms, allowing researchers to dissect specific signaling arms.

Table 1: Inhibitory Potency (IC₅₀) Across PKC Isoforms Data derived from rat brain PKC assays (Wilkinson et al., 1993; Birchall et al., 1994).

| PKC Isoform | Classification | IC₅₀ (nM) | Selectivity Ratio (vs. PKCα) |

| PKCα | Conventional (cPKC) | 9 | 1.0 (Reference) |

| PKCβI | Conventional (cPKC) | 28 | ~3.1x |

| PKCβII | Conventional (cPKC) | 31 | ~3.4x |

| PKCγ | Conventional (cPKC) | 37 | ~4.1x |

| PKCε | Novel (nPKC) | 108 | ~12x |

| PKCζ | Atypical (aPKC) | >1000 | >100x |

Signaling Pathway Visualization

The following diagram illustrates the intervention point of Ro 32-0432 within the T-cell activation cascade.

Figure 1: Ro 32-0432 inhibits T-cell activation by blocking ATP binding to the catalytic domain of activated PKCα/β, preventing downstream phosphorylation of MARCKS and NF-κB.

Experimental Protocols

In Vitro Reconstitution & Handling

Objective: Create a stable stock solution free of precipitates.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or aqueous buffers for the initial stock, as the compound is hydrophobic.

-

Calculation: For a 10 mM stock of the HCl salt (MW 489.01):

-

Weigh 4.89 mg of Ro 32-0432 HCl.

-

Add 1.0 mL of DMSO.

-

-

Dissolution: Vortex vigorously. If particulates persist, warm gently to 37°C for 2-3 minutes.

-

Storage: Aliquot into light-protective (amber) vials. Store at -20°C. Stable for 3-4 months. Avoid freeze-thaw cycles.

Cellular Assay: T-Cell IL-2 Inhibition

Context: Validating efficacy in inhibiting T-cell proliferation or cytokine release (Birchall et al., 1994).

Workflow Diagram:

Figure 2: Step-by-step workflow for assessing PKC inhibition in T-cells.

Protocol Steps:

-

Pre-treatment: Incubate cells with Ro 32-0432 for 45 minutes prior to stimulation. This ensures the inhibitor occupies the kinase pocket before the activation cascade begins.

-

Dose Ranging: Test concentrations: 10 nM, 30 nM, 100 nM, 300 nM, 1 µM.

-

Note: At >1 µM, selectivity for PKC over other kinases (e.g., PKA, CaMK) may diminish.

-

-

Stimulation: Activate cells with PMA (activates PKC directly) and Ionomycin (raises Ca²⁺), or anti-CD3/CD28 antibodies.

-

Readout: Measure IL-2 supernatant levels via ELISA. Expect IC₅₀ ~30-50 nM in whole-cell assays (higher than cell-free IC₅₀ due to ATP competition).

In Vivo Administration

Context: Autoimmune myocarditis or inflammation models.

-

Vehicle: Ro 32-0432 is poorly water-soluble.

-

Preferred Vehicle: 10% DMSO / 90% Saline or PBS.

-

Alternative: 20% Hydroxypropyl-β-cyclodextrin (HPβCD).

-

-

Route: Intraperitoneal (i.p.) or Oral (p.o.).

-

Dosage:

-

Effective Range: 1 mg/kg to 30 mg/kg.

-

High Dose: Up to 100 mg/kg has been used in rat safety studies but may induce off-target effects.

-

Frequency: Daily or bidaily depending on PK clearance.

-

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Stock concentration too high or rapid addition to aqueous media. | Dilute stock 1:10 in intermediate media before adding to cells. Ensure final DMSO < 0.1%. |

| Lack of Inhibition | High intracellular ATP levels competing with inhibitor. | Increase dose (up to 1 µM). Verify cell permeability (Ro 32-0432 is generally permeable).[3] |

| Toxicity | Off-target inhibition of essential kinases (e.g., GSK-3β). | Perform a viability assay (MTT/CellTiter-Glo) parallel to the functional assay. Keep dose < 5 µM. |

| Variable Results | Batch-specific salt weight differences. | Always calculate molarity based on the specific MW on the vial's CoA (Free base vs HCl). |

Self-Validating Control: To confirm specific PKC inhibition, monitor the phosphorylation status of MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) via Western Blot. Ro 32-0432 should dose-dependently reduce p-MARCKS (Ser152/156) levels.

References

-

Birchall, A. M., et al. (1994). "Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation." Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-930.

-

Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294(Pt 2), 335-337.

-

Zhong, L., et al. (2017). "Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats." Oncotarget, 8(38), 63789–63800.

-

PubChem Compound Summary. "Ro 32-0432." National Center for Biotechnology Information.

Sources

Technical Guide: Ro 32-0432 Hydrochloride

High-Selectivity Protein Kinase C (PKC) Inhibitor: Physicochemical Profile & Experimental Protocols

Executive Summary

Ro 32-0432 hydrochloride is a cell-permeable, ATP-competitive bisindolylmaleimide derivative that functions as a potent inhibitor of Protein Kinase C (PKC).[1] Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 exhibits significant selectivity for conventional PKC isoforms (cPKC:

This guide provides a rigorous technical breakdown of the compound's physicochemical properties, specifically addressing the stoichiometry of the hydrochloride salt to ensure accurate molarity calculations. It further details validated protocols for reconstitution, storage, and biological application in T-cell activation and cardiovascular research.

Part 1: Physicochemical Profile & Molecular Weight[3]

The Stoichiometry Criticality

In precision pharmacology, the distinction between the free base and the hydrochloride salt is the most common source of experimental error. Vendors often list the CAS number for the free base while selling the salt form, or vice versa.

Ro 32-0432 is most stable and soluble as the Hydrochloride (HCl) salt.

Data Table: Chemical Specifications

| Property | Specification | Notes |

| Compound Name | Ro 32-0432 Hydrochloride | Bisindolylmaleimide XI Hydrochloride |

| CAS (HCl Salt) | 151342-35-7 | Verify batch COA; some vendors list Free Base CAS (145333-02-4) generically. |

| Molecular Weight (HCl) | 489.01 g/mol | Use this for Molarity Calculations. Based on Monohydrochloride ( |

| Molecular Weight (Free Base) | 452.55 g/mol | Provided for reference only.[1] Do not use for weighing the salt form. |

| Chemical Formula | ||

| Appearance | Red to Orange Solid | Light sensitive. |

| Solubility | DMSO (10 mM), Methanol | Poorly soluble in water/PBS without co-solvents. |

Batch-Specific Hydration Warning

CRITICAL: While the theoretical MW of the anhydrous HCl salt is 489.01 g/mol , bisindolylmaleimides are hygroscopic.

-

Action: Always check the Certificate of Analysis (COA) for your specific batch.

-

Variation: If your batch is a hydrate (e.g.,

), the effective molecular weight will be higher. -

Correction Formula:

Part 2: Mechanistic Pharmacology

Mechanism of Action

Ro 32-0432 functions as an ATP-competitive inhibitor.[2] It binds to the catalytic domain of the PKC enzyme, preventing the transfer of the

Selectivity Profile

The compound is highly selective for Calcium-dependent (conventional) isoforms. This selectivity makes it a superior tool for dissecting PKC

| Isoform | Class | IC50 (nM) | Selectivity Ratio (vs PKC |

| PKC | Conventional | 9.3 | 1.0 (Reference) |

| PKC | Conventional | 28.0 | ~3.0x |

| PKC | Conventional | 31.0 | ~3.3x |

| PKC | Conventional | 37.0 | ~4.0x |

| PKC | Novel | 108.0 | >10x (Less Potent) |

Signaling Pathway Visualization

The following diagram illustrates the intervention point of Ro 32-0432 within the canonical G-Protein Coupled Receptor (GPCR) pathway.

Figure 1: Ro 32-0432 competitively inhibits the ATP binding site of activated PKC isoforms, preventing downstream substrate phosphorylation.

Part 3: Experimental Handling & Reconstitution

Solvent Compatibility[3][5]

-

Preferred: DMSO (Dimethyl sulfoxide).[3] Anhydrous, high purity.

-

Avoid: Direct dissolution in water, PBS, or ethanol (solubility is significantly lower).

Reconstitution Protocol (Stock Solution)

Target: 10 mM Stock Solution (1 mL)

-

Weighing: Weigh 4.89 mg of Ro 32-0432 Hydrochloride.

-

Note: If using the free base MW (452.[1]55) by mistake, you would under-dose your experiment by ~8%.

-

-

Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO.

-

Dissolution: Vortex vigorously.

-

Troubleshooting: If particulates remain, warm gently to 37°C for 2-5 minutes. Sonicate only if necessary (short bursts to avoid heating).

-

-

Aliquoting: Divide into small aliquots (e.g., 50

L) to avoid freeze-thaw cycles. -

Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year). Protect from light.[1][3]

Application Workflow (Cell Culture)

Do not add the DMSO stock directly to the cell culture plate if the volume is small, as local high concentrations of DMSO can kill cells before mixing.

Figure 2: Step-wise dilution strategy to prevent precipitation and DMSO toxicity.

Part 4: Validated Biological Applications

T-Cell Activation Assay

Ro 32-0432 is widely used to study the role of PKC in T-cell receptor (TCR) signaling.

-

Target: Inhibition of IL-2 secretion and CD25 expression.

-

Effective Concentration: 100 nM – 1

M. -

Protocol Insight: Pre-incubate cells with Ro 32-0432 for 30–60 minutes before stimulation with PMA/Ionomycin or anti-CD3/CD28 antibodies. This ensures the inhibitor occupies the ATP binding pocket before the kinase is activated.

Cardiovascular Contractility

Used to investigate the role of PKC

-

Mechanism: PKC

phosphorylates cardiac proteins (like troponin I or myosin binding protein C), often reducing contractility. Inhibition by Ro 32-0432 can enhance contractility in heart failure models.[4] -

Concentration: In isolated cardiomyocyte studies, 30–100 nM is often sufficient for selective PKC

inhibition.

References

-

Birchall, A. M., et al. (1994). "Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation."[5] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.[5]

-

Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294(Pt 2), 335-337.

-

Tocris Bioscience. "Ro 32-0432 Hydrochloride Product Sheet." Tocris.com.

-

Braz, J. C., et al. (2004). "PKC-alpha regulates cardiac contractility and propensity toward heart failure." Nature Medicine, 10, 248–254.

Sources

Part 1: Molecular Architecture & Isoform Specificity

Technical Guide: The Role of Protein Kinase C (PKC) in Inflammatory Response

Executive Summary

Protein Kinase C (PKC) represents a superfamily of serine/threonine kinases that function as critical signal transducers in the inflammatory cascade.[1][2][3][4][5] For drug development professionals, PKC offers a paradox: it is a validated target with high therapeutic potential in autoimmune diseases and sepsis, yet it remains plagued by toxicity issues due to poor isoform selectivity. This guide dissects the molecular mechanisms of specific PKC isoforms (particularly PKC-

The "one-drug-fits-all" approach has failed in PKC therapeutics because the family is structurally distinct. Understanding the activation requirements is the first step in designing specific assays.

| Subfamily | Isoforms | Cofactor Requirements | Inflammatory Context |

| Conventional (cPKC) | Ca | Cytokine Release: PKC- | |

| Novel (nPKC) | DAG, PS (Ca | T-Cell Activation: PKC- | |

| Atypical (aPKC) | PS (Ca | B-Cell Survival: PKC- |

DAG: Diacylglycerol; PS: Phosphatidylserine.

The Mechanistic Core: PKC- in T-Cell Activation

In T-lymphocytes, PKC-

-

TCR Engagement: Generates DAG via PLC-

1. -

Recruitment: PKC-

binds DAG and localizes to the center of the IS (cSMAC).[8] -

Signal Integration: It physically couples with the CBM Complex (CARMA1-Bcl10-MALT1).

-

Outcome: This complex activates the IKK complex, degrading I

B

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the critical role of PKC-

Figure 1: PKC-theta integrates TCR and CD28 signals to activate the CBM complex and NF-kB.[10][11][12]

Part 3: Experimental Methodologies & Protocols

To validate PKC as a target, researchers must distinguish between activity (kinase function) and spatial regulation (translocation). The following protocols are designed to be self-validating by incorporating obligatory controls.

Protocol A: Real-Time PKC Translocation Assay (Confocal)

Objective: Quantify the movement of PKC isoforms from the cytosol to the plasma membrane (cPKC/nPKC) or Golgi (nPKC) in live cells.

1. Experimental Setup:

-

Cell Line: HeLa or Jurkat T-cells.

-

Constructs: GFP-tagged PKC-

(Novel) or PKC- -

Controls (Critical):

-

Positive Control: PMA (Phorbol 12-myristate 13-acetate) – a potent DAG mimetic.

-

Negative Control: Solvent (DMSO) only.

-

Specificity Control: Pre-incubation with Gö6983 (pan-PKC inhibitor) to verify mechanism.

-

2. Step-by-Step Workflow:

-

Transfection: Electroporate

cells with -

Baseline Imaging: Plate cells in glass-bottom dishes. Image on a confocal microscope (488 nm excitation) to establish cytosolic distribution.

-

Stimulation:

-

Add 100 nM PMA directly to the media while imaging.

-

Self-Validation Check: Translocation must be visible within 2–5 minutes. If PKC-

does not move, the cells may be unhealthy or the construct failed.

-

-

Quantification:

-

Define Regions of Interest (ROI) in the Cytosol (

) and Plasma Membrane ( -

Calculate the Translocation Index:

. -

A valid response requires a

-fold increase in

-

Protocol B: High-Throughput Kinase Activity Screen (FP-Based)

Objective: Screen small molecules for PKC inhibition without using radioactivity. This utilizes Fluorescence Polarization (FP).[1]

1. Principle: A fluorescently labeled peptide substrate binds to a specific antibody. When phosphorylated by PKC, the antibody cannot bind, decreasing the polarization (FP) value.

2. Reagents:

-

Enzyme: Recombinant human PKC-

. -

Substrate: RFARKGSLRQKNV (fluorescein-labeled).

-

ATP:

(at

3. Workflow:

-

Compound Plating: Add

of test compound (serially diluted) to a 384-well black plate. -

Enzyme Mix: Add purified PKC-

in reaction buffer (20 mM HEPES, 10 mM MgCl -

Reaction Start: Add ATP and Substrate mix.

-

Incubation: 60 minutes at Room Temp.

-

Detection: Add IMAP binding reagent (nanoparticles that bind phosphopeptides).

-

Read: Measure FP (Ex 485nm / Em 530nm).

4. Self-Validation Steps:

-

Z-Factor Calculation: Must be

using Max Signal (No ATP) and Min Signal (Max ATP). -

Reference Inhibitor: Include Staurosporine (

) on every plate. If Staurosporine fails, the assay is invalid.

Part 4: Drug Development Perspective

The primary failure mode in PKC drug development is off-target toxicity .

-

The Problem: The ATP-binding pocket is highly conserved across the kinome (AGC kinase family).

-

The Solution: Allosteric Inhibition .[2] Targeting the V3 hinge region or the C1 domain (DAG binding site) offers higher selectivity.

-

Example: Sotrastaurin (AEB071) targets conventional/novel PKCs and reached Phase II for psoriasis/transplantation but faced efficacy challenges, highlighting the need for isoform-specific targeting (e.g., PKC-

specific).

Strategic Screening Workflow

The following diagram outlines a logic-gated workflow for identifying viable PKC inhibitors, prioritizing selectivity early to reduce attrition.

Figure 2: A logic-gated screening cascade for PKC inhibitors.

References

-

Protein Kinase C-delta (PKCδ) Tyrosine Phosphorylation is a Critical Regulator of Neutrophil-Endothelial Cell Interaction in Inflammation. Source: PMC / NIH URL:[Link]6]

-

Protein Kinase C in the Immune System: From Signalling to Chromatin Regulation. Source: Immunology (PMC) URL:[Link]

-

PKC-theta Signaling in T Lymphocytes. Source: QIAGEN GeneGlobe URL:[Link]

-

In Vitro Neutrophil Migration Requires Protein Kinase C-Delta (δ-PKC)-Mediated MARCKS Phosphorylation. Source: Inflammation (PubMed) URL:[6][Link]6]

-

Protein Kinase C Inhibitors for Immune Disorders. Source: Nature Reviews Drug Discovery (PMC) URL:[Link]

-

PKC Activation Induces Inflammatory Response and Cell Death in Human Bronchial Epithelial Cells. Source: PLOS ONE URL:[Link]

-

Enzyme Assays for Protein Kinase C Activity. Source: Springer Protocols URL:[Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Protein kinase C inhibitors for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Neutrophil protein kinase Cδ as a mediator of stroke-reperfusion injury [jci.org]

- 5. PROTEIN KINASE C-DELTA (PKCδ) TYROSINE PHOSPHORYLATION IS A CRITICAL REGULATOR OF NEUTROPHIL-ENDOTHELIAL CELL INTERACTION IN INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Neutrophil Migration Requires Protein Kinase C-Delta (δ-PKC)-Mediated Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Protein kinase C-theta (PKC theta): it’s all about location, location, location – IGMM [igmm.cnrs.fr]

- 9. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 10. NFκB signaling in T cell memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | NFκB signaling in T cell memory [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Optimizing Stability and Potency of Ro 32-0432 Hydrochloride: A Technical Guide to DMSO Reconstitution and Storage

Introduction: The Stability Paradox of Bisindolylmaleimides

Ro 32-0432 hydrochloride (Bisindolylmaleimide XI HCl) is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC), exhibiting high selectivity for PKC

However, like many bisindolylmaleimide derivatives, Ro 32-0432 presents a stability paradox. While the solid hydrochloride salt is robust at -20°C, its stability in solution—specifically in Dimethyl Sulfoxide (DMSO)—is compromised by two factors: hygroscopicity and freeze-thaw degradation . DMSO is highly hygroscopic; it avidly absorbs atmospheric moisture, which can alter the solubility profile of the hydrophobic bisindolylmaleimide core, leading to "silent precipitation" (micro-aggregates invisible to the naked eye) and apparent loss of potency.

This application note provides a rigorous, field-proven protocol for the reconstitution, storage, and handling of Ro 32-0432 hydrochloride to ensure experimental reproducibility.

Physicochemical Profile

Understanding the physical limitations of the compound is the first step in assay design.

| Property | Specification |

| Chemical Name | Ro 32-0432 hydrochloride (Bisindolylmaleimide XI HCl) |

| Molecular Weight | 489.01 g/mol |

| Appearance | Red to dark red solid |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) |

| Max Solubility (DMSO) | ~10 mM (approx. 5 mg/mL) with gentle warming |

| Alternative Solvent | Methanol (Soluble) |

| Solubility in Water | Insoluble (Precipitates immediately upon dilution in aqueous buffers without carrier) |

| Hygroscopicity | High (Solvent-dependent) |

Mechanism of Action & Biological Context

Ro 32-0432 functions as an ATP-competitive inhibitor. It binds to the catalytic domain of PKC, preventing the phosphorylation of downstream effectors such as RAF/MEK/ERK and NF-

Figure 1: PKC Signaling Pathway & Ro 32-0432 Inhibition

The following diagram illustrates the specific intervention point of Ro 32-0432 within the T-cell activation cascade.[1]

Caption: Ro 32-0432 blocks PKC-mediated phosphorylation, arresting the signal transduction required for T-cell proliferation.

Protocol: Reconstitution and Storage

Core Directive: Treat the DMSO stock solution as a "living" reagent. Its quality degrades with every exposure to humid air.

Phase A: Preparation (The Anhydrous Imperative)

-

Solvent Selection: Use only high-grade, anhydrous DMSO (≥99.9%, water content <0.005%).

-

Why? Standard laboratory DMSO often contains significant water absorbed from the atmosphere. Water content >0.1% can induce micro-precipitation of Ro 32-0432 over time.

-

-

Vial Equilibration: Allow the product vial to equilibrate to room temperature for 30 minutes before opening.

-

Why? Opening a cold vial in humid air causes condensation to form inside the vial, introducing water immediately to the powder.

-

Phase B: Reconstitution Workflow

-

Calculation: Calculate the volume of DMSO required to reach a 10 mM stock concentration.

-

Formula:

-

Example: For 1 mg of Ro 32-0432:

.

-

-

Dissolution: Add the calculated DMSO volume. Vortex vigorously for 30 seconds.

-

Note: If particulates remain, warm the vial in a 37°C water bath for 2-5 minutes and vortex again. The solution should be deep red and clear.

-

-

Aliquoting (Critical Step): Immediately dispense the stock solution into single-use aliquots (e.g., 10-50

) using amber or opaque microcentrifuge tubes.-

Why? Ro 32-0432 is light-sensitive. Small aliquots prevent repeated freeze-thaw cycles.

-

Phase C: Storage Conditions

| State | Temperature | Stability Duration | Condition |

| Solid Powder | -20°C | 2-3 Years | Desiccated, dark |

| DMSO Stock | -80°C | 6 Months | Sealed, dark |

| DMSO Stock | -20°C | 1 Month | Sealed, dark |

| Aqueous Dilution | 4°C / RT | < 4 Hours | Use Immediately |

Figure 2: Reconstitution & Storage Decision Tree

Follow this logic flow to maximize compound longevity.

Caption: Workflow for handling Ro 32-0432 to prevent hygroscopic degradation and freeze-thaw damage.

Experimental Application & QC

Serial Dilution for Cellular Assays

When dosing cells, the transition from 100% DMSO to aqueous media is the most dangerous moment for the compound (risk of "crashing out").

-

Intermediate Dilution: Do not pipet 10 mM stock directly into the well if the volume is < 1

. Instead, create a 10x or 100x intermediate dilution in culture media.-

Protocol: Dilute 10 mM stock 1:100 in media to get 100

(1% DMSO). -

Mix: Vortex immediately.

-

-

Final Dosing: Add the intermediate to cells to achieve the final

range (e.g., 10-100 nM).-

DMSO Control: Ensure the vehicle control contains the exact same final concentration of DMSO (typically <0.1%) to rule out solvent toxicity.

-

Self-Validating QC Check

Before running a large screen, validate the aliquot:

-

Positive Control: Treat Jurkat T-cells with PMA/Ionomycin (activates PKC).

-

Test: Add Ro 32-0432 (1

). -

Readout: Measure IL-2 secretion via ELISA or CD69 expression via flow cytometry.

-

Success Criteria: >80% inhibition of the activation marker compared to Vehicle + PMA/Ionomycin.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitate in Thawed Aliquot | Moisture ingress or "Cold Shock" | Warm to 37°C and vortex. If precipitate persists, discard (compound has degraded/hydrated). |

| Loss of Potency | Repeated freeze-thaw cycles | Use single-use aliquots. Never re-freeze a thawed tube. |

| Cell Toxicity | High DMSO concentration | Ensure final DMSO < 0.5% (v/v).[2] Include a DMSO-only control. |

| Inconsistent IC50 | Serial dilution errors | Use a "step-down" dilution method. Vortex thoroughly between steps. |

References

-

Birchall, A. M., et al. (1994).[3] Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation.[4][5][3][6][7] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.[3]

-

Wilkinson, S. E., et al. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal, 294(Pt 2), 335-337.[3]

-

Tocris Bioscience. (n.d.). Ro 32-0432 hydrochloride Datasheet.[4][8] Tocris.

-

Cayman Chemical. (n.d.). Bisindolylmaleimide XI (hydrochloride) Product Information. Cayman Chem.

- Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. (General reference for DMSO storage best practices).

Sources

- 1. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]

- 6. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 8. biosynth.com [biosynth.com]

Application Note: Intraperitoneal Injection of Ro 32-0432 Hydrochloride in Rats

[1][2]

Abstract & Scientific Rationale

Ro 32-0432 hydrochloride is a selective, cell-permeable bisindolylmaleimide inhibitor of Protein Kinase C (PKC), exhibiting high selectivity for PKC

Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 reduces off-target effects, making it ideal for studying T-cell-driven chronic inflammatory responses such as adjuvant-induced arthritis and experimental autoimmune myocarditis (EAM). This guide provides a validated protocol for the intraperitoneal (i.p.) administration of Ro 32-0432, addressing critical solubility challenges and dose-dependent efficacy windows.

Compound Profile & Pre-Formulation

Successful in vivo delivery hinges on the correct handling of the hydrochloride salt form, which offers improved aqueous solubility compared to the free base but still requires strict vehicle control to prevent precipitation in the peritoneal cavity.

| Property | Specification |

| Compound Name | Ro 32-0432 Hydrochloride |

| Chemical Class | Bisindolylmaleimide |

| Molecular Weight | ~489.0 g/mol (HCl salt) |

| Solubility | Soluble in DMSO (>10 mg/mL); Moderate in Saline/Water |

| Stability | Light Sensitive (Protect from UV/Ambient light); Hygroscopic |

| Storage | -20°C (Desiccated); Solutions must be prepared fresh |

Vehicle Selection Strategy

-

Option A: Pure Saline (Preferred for Acute/High Dose)

-

Rationale: Ro 32-0432 HCl is sufficiently soluble in physiological saline for concentrations up to ~3-5 mg/mL. This avoids the physiological stress and potential vehicle toxicity associated with DMSO.

-

Use Case: Acute physiological studies (e.g., cardiorespiratory responses).

-

-

Option B: DMSO/Saline Co-solvent (Preferred for Chronic/Low Volume)

-

Rationale: For long-term studies where compound stability in the syringe is critical, or if the specific batch shows poor aqueous solubility.

-

Formulation: 5-10% DMSO in 0.9% Sterile Saline.

-

Warning: Never exceed 10% DMSO v/v for chronic daily i.p. injections to prevent peritonitis.

-

Experimental Design & Dosing Regimens

The effective dose of Ro 32-0432 varies significantly between acute physiological blockade and chronic immunomodulation.

Table 1: Validated Dosing Regimens in Rat Models

| Disease Model | Target Mechanism | Dose & Frequency | Duration | Reference |

| Experimental Autoimmune Myocarditis (EAM) | Inhibition of PKC | 1 mg/kg, i.p.[2] (Every 48 hrs) | Days 14–18 (Peak Inflammation) | [Frontiers, 2022] |

| Adjuvant-Induced Arthritis | Suppression of T-cell activation & paw swelling | 2.5 – 20 mg/kg, i.p. (Twice Daily) | 14 Days | [JPET, 2002] |

| Cardiorespiratory Physiology | Acute blockade of PKC-dependent ventilatory drive | 100 mg/kg, i.p. (Single Bolus) | Acute (Monitored 4 hrs) | [Am J Physiol, 2006] |

Mechanistic Visualization

The following diagram illustrates the pathway intervention point of Ro 32-0432 in a T-cell activation context, highlighting the downstream cessation of inflammatory cytokines.

Figure 1: Mechanism of Action. Ro 32-0432 competitively inhibits PKC, blocking downstream NF-κB and MAPK signaling essential for cytokine production.

Detailed Protocol: Preparation & Injection

Phase 1: Stock Preparation

Materials: Ro 32-0432 HCl powder, Sterile DMSO (Sigma-Aldrich), Sterile 0.9% Saline, Amber microcentrifuge tubes.

-

Calculate Mass: For a pilot study of 10 rats (250g each) at 10 mg/kg:

-

Total Mass Needed = 10 rats × 0.25 kg × 10 mg/kg = 25 mg.

-

Add 20% overage = 30 mg.

-

-

Solubilization (Choose Method):

-

Method A (DMSO Stock - Recommended): Dissolve 30 mg Ro 32-0432 in 1.0 mL sterile DMSO to create a 30 mg/mL stock . Vortex until clear. Store aliquots at -20°C.

-

Method B (Direct Saline): Only for immediate use. Dissolve directly in warm (37°C) saline. Sonicate if necessary.

-

Phase 2: Working Solution (Day of Experiment)

Target: 10 mg/kg dose in a 1 mL injection volume (for a 250g rat).

-

Concentration Required: 2.5 mg/mL.

-

Thaw DMSO stock (30 mg/mL) to room temperature in the dark.

-

Dilution:

-

To prepare 10 mL of working solution:

-

Add 833 µL of DMSO Stock (30 mg/mL) to 9.167 mL of sterile saline.

-

Result: 2.5 mg/mL solution containing ~8.3% DMSO.

-

-

QC Check: Inspect for precipitation. The solution should be clear to slightly yellow. If cloudy, sonicate at 37°C for 5 minutes. Do not inject cloudy suspensions i.p. as this causes local irritation and erratic absorption.

Phase 3: Intraperitoneal Injection Workflow

Figure 2: Step-by-step injection workflow ensuring safety and accuracy.

-

Restraint: Use the "scruff" technique or a towel wrap to expose the abdomen.

-

Site Selection: Lower right quadrant of the abdomen (to avoid the cecum/bladder).

-

Needle Insertion: Use a 25G or 27G needle. Insert at a 30-45° angle.

-

Aspiration: Pull back slightly on the plunger.

-

Administration: Inject slowly over 5-10 seconds.

-

Post-Procedure: Return animal to cage and monitor for 10 minutes for signs of distress (writhe reflex indicates irritation).

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Precipitation in Syringe | Saline shock / Low Temp | Use warm saline (37°C); Increase DMSO % (max 10%); Use PBS pH 7.4. |

| Writhe Reflex (post-injection) | pH irritation or high DMSO | Adjust pH to 7.0–7.4; Reduce DMSO concentration. |

| Lack of Efficacy | Rapid clearance / Hydrolysis | Increase dosing frequency (b.i.d.); Ensure fresh prep; Verify stock concentration. |

| Weight Loss >15% | Systemic Toxicity | Reduce dose by 50%; Implement "drug holiday" (skip 1 day). |

References

-

Zhong, L., et al. (2022). Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex. Frontiers in Physiology, 13.

-

Birchall, A. M., et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation.[1] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.

-

MacFarlane, N. G., et al. (2006). Cardiorespiratory responses to systemic administration of a protein kinase C inhibitor in conscious rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.

-

Beck, G., et al. (2002). (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2′-isobutyl-2′-(methanesulfonyl)-4-methylvalerohydrazide (Ro 32-7315), a Selective and Orally Active Inhibitor of Tumor Necrosis Factor-α Convertase.[3] Journal of Pharmacology and Experimental Therapeutics. (Referencing Ro 32-0432 as comparator/precursor in arthritis models).

-

Caltag Medsystems. Bisindolylmaleimide XI hydrochloride [Ro 32-0432] Product Datasheet.

Sources

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. ahajournals.org [ahajournals.org]

- 5. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols for Ro 32-0432 Hydrochloride in High-Throughput Screening

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ro 32-0432 hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC), in high-throughput screening (HTS) campaigns. This document offers both the theoretical framework and practical, step-by-step protocols for biochemical and cell-based assays, ensuring scientific integrity and enabling robust and reproducible results.

Introduction to Ro 32-0432 Hydrochloride: A Selective Tool for Interrogating PKC Signaling

Ro 32-0432 hydrochloride is a cell-permeable, ATP-competitive inhibitor of Protein Kinase C (PKC)[1][2]. It exhibits notable selectivity for the conventional PKC isoforms (cPKCs), including PKCα, PKCβI, PKCβII, and PKCγ, over atypical PKC isoforms[1]. The inhibition constants (IC₅₀) highlight its potency and selectivity profile, making it a valuable pharmacological tool for dissecting the roles of specific PKC isoforms in cellular signaling pathways. Dysregulation of PKC signaling is implicated in a multitude of pathological conditions, including cancer, inflammation, and cardiovascular diseases, rendering PKC isoforms attractive targets for therapeutic intervention[3]. High-throughput screening for novel PKC inhibitors is a critical step in the drug discovery pipeline, and Ro 32-0432 hydrochloride serves as an essential reference compound and a potent tool for assay development and validation.

Table 1: Inhibitory Potency (IC₅₀) of Ro 32-0432 against various PKC isoforms.

| PKC Isoform | IC₅₀ (nM) |

| PKCα | 9.3 |

| PKCβI | 28 |

| PKCβII | 30 |

| PKCγ | 36.5 |

| PKCε | 108.3 |

Data sourced from MedchemExpress.[1]

Beyond its well-characterized activity against PKC, Ro 32-0432 has also been identified as an inhibitor of G protein-coupled receptor kinase 5 (GRK5), a facet to consider when interpreting experimental outcomes[1][4].

The PKC Signaling Pathway: A Target for HTS

The following diagram illustrates a simplified representation of the Protein Kinase C signaling pathway, a frequent target in drug discovery screening campaigns.

Caption: Simplified PKC signaling pathway.

Designing High-Throughput Screening Assays for PKC Inhibitors

The selection of an appropriate HTS assay technology is paramount for the successful identification of novel PKC inhibitors. The choice depends on factors such as the nature of the target (purified enzyme vs. cellular context), required throughput, and available instrumentation. This section outlines three robust, homogeneous (no-wash) assay formats suitable for screening campaigns targeting PKC, using Ro 32-0432 hydrochloride as a control inhibitor.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays utilize purified, active PKC enzyme and a specific substrate to directly measure the inhibitory effect of test compounds on the kinase's catalytic activity.

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide substrate (tracer). In the absence of kinase activity, the tracer tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by PKC, a phospho-specific antibody binds to the phosphorylated tracer, creating a larger complex that tumbles more slowly, leading to an increase in fluorescence polarization. Inhibitors of PKC will prevent this phosphorylation, thus maintaining a low polarization signal.

Workflow Diagram:

Caption: Fluorescence Polarization (FP) kinase assay workflow.

Detailed Protocol:

-

Compound Plating: Prepare serial dilutions of Ro 32-0432 hydrochloride (e.g., 10-point, 3-fold dilutions starting from 10 µM) and test compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions into a 384-well, low-volume black assay plate. For controls, use DMSO alone (negative control) and a high concentration of Ro 32-0432 (positive control).

-